molecular formula C23H27N5O2S B2424784 N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide CAS No. 1207049-85-1

N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide

Cat. No.: B2424784
CAS No.: 1207049-85-1
M. Wt: 437.56
InChI Key: FXNWZSTZIFPUQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a useful research compound. Its molecular formula is C23H27N5O2S and its molecular weight is 437.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[[4-(1-methylbenzimidazol-2-yl)cyclohexyl]methyl]-2-(5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O2S/c1-27-19-5-3-2-4-18(19)26-22(27)16-8-6-15(7-9-16)13-25-20(29)12-17-14-31-23-24-11-10-21(30)28(17)23/h2-5,10-11,15-17H,6-9,12-14H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXNWZSTZIFPUQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3CCC(CC3)CNC(=O)CC4CSC5=NC=CC(=O)N45
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

The compound has the following chemical formula and structural characteristics:

PropertyValue
Molecular Formula C19_{19}H25_{25}N7_{7}OS
Molecular Weight 399.5 g/mol
CAS Number 1207054-60-1

The structure features a benzimidazole moiety and a thiazolopyrimidine component, which are known to contribute to various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar compounds in the benzimidazole class. For instance, derivatives have shown significant cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that related compounds could induce apoptosis in MCF cell lines with IC50_{50} values around 25.72 ± 3.95 μM . The mechanism often involves the inhibition of critical kinases such as CDK4/Cyclin D1, which are essential for cell cycle progression .

Anti-inflammatory Effects

Compounds with similar structures have exhibited notable anti-inflammatory properties. For example, certain benzimidazole derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation markers in experimental models . The specific compound's ability to modulate inflammatory pathways could be further explored for therapeutic applications in chronic inflammatory diseases.

Antimicrobial Activity

The thiazolopyrimidine segment is associated with antimicrobial properties. Studies indicate that related compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus, with minimum inhibitory concentrations (MICs) in the low microgram per milliliter range . This suggests potential applications in treating bacterial infections.

The biological activity of this compound likely involves multiple mechanisms:

  • Kinase Inhibition : Similar compounds have been shown to inhibit key kinases involved in cancer progression.
  • Modulation of Apoptotic Pathways : Inducing apoptosis through mitochondrial pathways has been a common mechanism observed in related structures.
  • Anti-inflammatory Pathways : Inhibition of COX enzymes and modulation of cytokine production contribute to the anti-inflammatory effects.

Case Studies

Several case studies have documented the efficacy of related compounds:

  • Study on Anticancer Efficacy : A study demonstrated that a benzimidazole derivative reduced tumor growth in vivo by inhibiting cell proliferation pathways .
  • Anti-inflammatory Research : Research indicated that certain derivatives significantly lowered inflammatory cytokines in animal models of arthritis .
  • Antimicrobial Testing : A compound structurally similar to the target compound exhibited an MIC of 0.015 mg/mL against resistant bacterial strains, showcasing its potential as an antibiotic agent .

Scientific Research Applications

N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a complex organic compound with potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article will explore its synthesis, biological activities, and potential therapeutic applications based on available research findings.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. Studies have shown that these compounds can inhibit key signaling pathways involved in tumor growth and proliferation, such as the PI3K/Akt/mTOR pathway, which is crucial for cancer cell survival and growth .

Antiviral Activity

Another promising application is in antiviral therapies. Compounds with similar structures have demonstrated efficacy against various viruses by inhibiting viral replication mechanisms. For example, thiazole derivatives have been reported to possess antiviral properties against HIV and other viruses by targeting specific viral enzymes .

Table 2: Summary of Biological Activities

ActivityRelated Studies
AnticancerInhibition of PI3K/Akt/mTOR pathways
AntiviralEfficacy against HIV and other viruses

Case Study 1: Anticancer Activity

In a study published in MDPI, derivatives of thiazolopyrimidine were tested for their antiproliferative effects on various cancer cell lines, including breast and colon cancer cells. The results indicated that certain derivatives showed IC50 values in the low micromolar range, suggesting potent anticancer activity .

Case Study 2: Antiviral Efficacy

A review article highlighted the antiviral potential of substituted benzimidazole derivatives, showing that modifications to the structure could enhance their inhibitory effects against HIV reverse transcriptase. This suggests that this compound could be further explored for its antiviral applications .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to enhance yield and purity?

The synthesis typically involves multi-step protocols, including cyclization and functional group coupling. Key steps include:

  • Esterification/Amidation : Refluxing intermediates in methanol with catalytic acid (e.g., H₂SO₄) to form acetamide linkages .
  • Cyclization : Microwave-assisted synthesis under inert atmospheres (e.g., N₂) to form thiazolo[3,2-a]pyrimidine or benzo[d]imidazole rings, improving reaction efficiency .
  • Purification : Column chromatography or recrystallization using ethanol/water mixtures to isolate high-purity products (>95%) .
StepKey ConditionsYield RangePurpose
1Reflux (MeOH, H₂SO₄, 4 hr)70-75%Acetamide formation
2Microwave (DMF, 120°C, 30 min)80-85%Cyclization of thiazole-pyrimidine core
3Column chromatography (SiO₂, EtOAc/Hexane)90-95% purityIsolation of final product

Monitoring via TLC and optimizing solvent polarity (e.g., DMF for solubility) are critical .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Structural validation requires:

  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.2-8.1 ppm for benzo[d]imidazole) and carbonyl groups (δ 165-175 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., m/z calculated for C₂₄H₂₈N₆O₂S: 488.19) .
  • HPLC-PDA : Assess purity (>95%) with C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound with kinases or GPCRs?

Methodological workflow:

  • Target Selection : Prioritize kinases (e.g., EGFR) based on structural analogs with reported activity .
  • Molecular Docking : Use AutoDock Vina to simulate binding poses, focusing on hydrogen bonding with the thiazolo-pyrimidine core and hydrophobic interactions with the cyclohexylmethyl group .
  • Validation : Compare docking scores (e.g., ΔG = -9.2 kcal/mol) with experimental IC₅₀ values from kinase inhibition assays .

Q. What strategies resolve discrepancies in biological activity data across assay systems?

Contradictions may arise from assay conditions (e.g., cell lines vs. enzymatic assays). Solutions include:

  • Orthogonal Assays : Validate anticancer activity using both MTT (cell viability) and Western blotting (apoptosis markers like caspase-3) .
  • Statistical DoE : Apply factorial design to optimize variables (e.g., pH, incubation time) and identify confounding factors .
  • Meta-Analysis : Compare data with structurally similar compounds (e.g., pyrimido[5,4-b]indoles) to isolate substituent effects .

Q. How does functional group modification impact pharmacokinetic properties?

Systematic approaches:

  • Thiazolo-pyrimidine Core : Replace the 5-oxo group with electron-withdrawing substituents (e.g., Cl) to enhance metabolic stability .
  • Benzo[d]imidazole Optimization : Introduce polar groups (e.g., -OH) on the cyclohexyl ring to improve solubility without compromising blood-brain barrier penetration .
  • In Vitro ADME : Assess hepatic microsome stability (t₁/₂ > 60 min) and Caco-2 permeability (Papp > 1 × 10⁻⁶ cm/s) for lead analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.